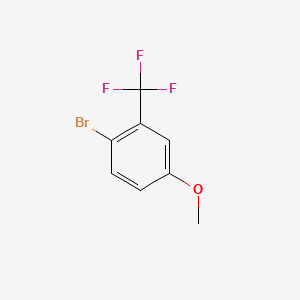

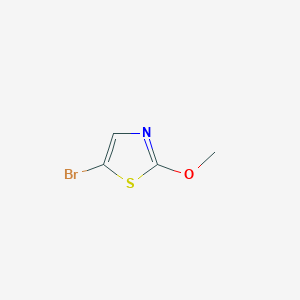

5-Bromo-2-methoxythiazole

描述

5-Bromo-2-methoxythiazole is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromo and methoxy substituent on the thiazole ring suggests that this compound could be a useful intermediate in the synthesis of various biologically active molecules or could possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield an α-bromo-α-formylacetate hemiacetal intermediate, which upon cyclization with thioureas affords the desired product . Although this method does not directly describe the synthesis of 5-bromo-2-methoxythiazole, it provides insight into the types of bromination reactions and cyclization strategies that could be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a related oxazole derivative, was determined using single-crystal X-ray diffraction, revealing an inverted planar orientation stabilized by intramolecular hydrogen bonds . This suggests that 5-bromo-2-methoxythiazole could also exhibit interesting structural features that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

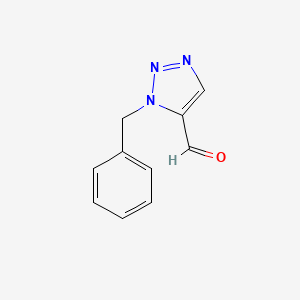

Thiazole derivatives can undergo a variety of chemical reactions. For example, bromination reactions are common, as seen in the synthesis of 4-bromo-5-alkyl(methoxy)thieno[3,2-d]isothiazoles . Additionally, the presence of a bromo substituent in 5-bromo-2-methoxythiazole indicates potential for further functionalization through nucleophilic substitution reactions or via lithium-halogen exchange reactions, as demonstrated in the synthesis of various 1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxythiazole would likely include a high degree of reactivity due to the presence of the bromo group, which is a good leaving group in substitution reactions. The methoxy group could confer additional stability to the molecule and influence its boiling point, solubility, and overall reactivity. The exact properties would need to be determined experimentally through methods such as IR spectroscopy, NMR, and Mass Spectroscopy, as was done for related compounds .

安全和危害

5-Bromo-2-methoxythiazole is classified as Acute Tox. 4 Oral according to Regulation (EC) No 1272/2008 . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

作用机制

Target of Action

This compound might be used in early discovery research as part of a collection of unique chemicals .

Mode of Action

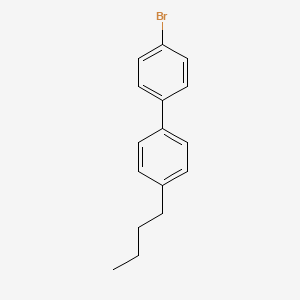

It is known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

A related compound, 5-bromo-2’-deoxyuridine, has been reported to have a radiosensitizing effect on breast (mcf-7) and prostate (pc3) cancer cells under both normoxia and hypoxia .

属性

IUPAC Name |

5-bromo-2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUMXMYDARUQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586040 | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxythiazole | |

CAS RN |

446287-05-4 | |

| Record name | 5-Bromo-2-methoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446287-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)